4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multi-step organic reactions. The starting materials often include 3-nitrobenzoyl chloride and 2-bromobenzoic acid, which undergo condensation reactions with hydrazine derivatives under controlled conditions . The reaction conditions usually involve the use of organic solvents like dichloromethane or ethanol, and the reactions are often carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or other higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The bromine atom can participate in substitution reactions, allowing the compound to modify proteins or nucleic acids . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-(3-Methylbenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
Uniqueness
4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a nitro group and a bromine atom provides versatility in its reactivity, making it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
359601-24-4 |
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Molecular Formula |
C21H14BrN3O5 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H14BrN3O5/c22-19-7-2-1-6-18(19)21(27)30-17-10-8-14(9-11-17)13-23-24-20(26)15-4-3-5-16(12-15)25(28)29/h1-13H,(H,24,26)/b23-13+ |
InChI Key |
JTFJCOFYSIHRHP-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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